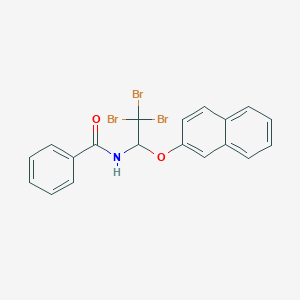![molecular formula C22H19ClN4O3S B11988502 5-(4-chlorophenyl)-4-[(2E)-2-(2,4,5-trimethoxybenzylidene)hydrazinyl]thieno[2,3-d]pyrimidine](/img/structure/B11988502.png)
5-(4-chlorophenyl)-4-[(2E)-2-(2,4,5-trimethoxybenzylidene)hydrazinyl]thieno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Trimethoxybenzaldehyde (5-(4-chlorophenyl)thieno(2,3-d)pyrimidin-4-yl)hydrazone is a complex organic compound with the molecular formula C22H19ClN4O3S and a molecular weight of 454.939 g/mol . This compound is known for its unique structure, which includes a benzaldehyde moiety substituted with three methoxy groups and a thieno[2,3-d]pyrimidine ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethoxybenzaldehyde (5-(4-chlorophenyl)thieno(2,3-d)pyrimidin-4-yl)hydrazone typically involves multiple steps. One common method starts with the preparation of 2,4,5-trimethoxybenzaldehyde from 2,4,5-trimethoxybenzyl alcohol using oxidizing agents such as N-methylmorpholine-N-oxide (NMO) and tetrapropylammonium perruthenate (TPAP) in dichloromethane . The resulting aldehyde is then reacted with 5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl hydrazine under acidic conditions to form the final hydrazone product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,4,5-Trimethoxybenzaldehyde (5-(4-chlorophenyl)thieno(2,3-d)pyrimidin-4-yl)hydrazone undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid.
Reduction: The hydrazone moiety can be reduced to the corresponding hydrazine.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: 2,4,5-Trimethoxybenzoic acid.
Reduction: 2,4,5-Trimethoxybenzyl hydrazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4,5-Trimethoxybenzaldehyde (5-(4-chlorophenyl)thieno(2,3-d)pyrimidin-4-yl)hydrazone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a COX-2 inhibitor, which could have anti-inflammatory properties.
Medicine: Explored for its potential anticancer activity due to its ability to inhibit tubulin polymerization.
Industry: Utilized in the development of organic electronic materials, such as light-emitting diodes (LEDs) and organic photovoltaics.
Mecanismo De Acción
The mechanism of action of 2,4,5-trimethoxybenzaldehyde (5-(4-chlorophenyl)thieno(2,3-d)pyrimidin-4-yl)hydrazone involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
2,4,5-Trimethoxybenzaldehyde (5-(4-chlorophenyl)thieno(2,3-d)pyrimidin-4-yl)hydrazone can be compared with other similar compounds:
2,4,5-Trimethoxybenzaldehyde: Shares the same benzaldehyde core but lacks the thieno[2,3-d]pyrimidine ring.
Thieno[2,3-d]pyrimidine Derivatives: Similar in structure but may have different substituents on the thieno[2,3-d]pyrimidine ring.
COX-2 Inhibitors: Other COX-2 inhibitors like celecoxib and rofecoxib have different core structures but similar biological activity.
This compound’s unique combination of a benzaldehyde core with a thieno[2,3-d]pyrimidine ring and a hydrazone linkage distinguishes it from other related compounds, providing it with distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C22H19ClN4O3S |
|---|---|
Peso molecular |
454.9 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H19ClN4O3S/c1-28-17-9-19(30-3)18(29-2)8-14(17)10-26-27-21-20-16(11-31-22(20)25-12-24-21)13-4-6-15(23)7-5-13/h4-12H,1-3H3,(H,24,25,27)/b26-10+ |
Clave InChI |
AGDSVMABGBYZKJ-NSKAYECMSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1/C=N/NC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl)OC)OC |
SMILES canónico |
COC1=CC(=C(C=C1C=NNC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(10Z)-10-[(diethylamino)methylidene]-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B11988433.png)


![(5E)-5-{[5-(2,4-Dichlorophenyl)-2-furyl]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11988448.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide](/img/structure/B11988456.png)
![ethyl {[7-(4-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B11988462.png)

![Benzenamine, 4-bromo-N-[(2,3-dimethoxyphenyl)methylene]-](/img/structure/B11988495.png)
![2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11988498.png)

![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11988507.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11988514.png)
![3-[(2,4-dichlorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11988522.png)
